
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester is a chemical compound with a complex structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction is carried out by reacting cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid, while reduction may produce cyclohexanemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate cellular processes. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-: This compound lacks the ethyl ester group and may have different chemical properties and reactivity.
Cyclohexanecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, ethyl ester: The substitution of chlorine with bromine can lead to differences in reactivity and biological activity.
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester: The presence of a methyl ester group instead of an ethyl ester group can affect the compound’s solubility and reactivity.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
61405-18-3 |
|---|---|
Molekularformel |
C16H21ClO2 |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21ClO2/c1-3-19-15(18)16(2)10-8-13(9-11-16)12-4-6-14(17)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
SYWFOVUWYIWLHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(CC1)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


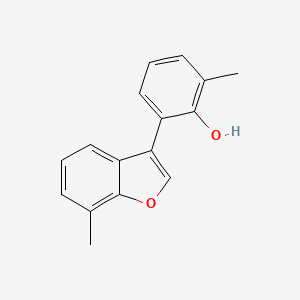
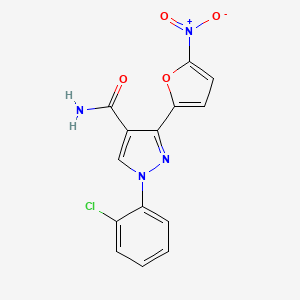



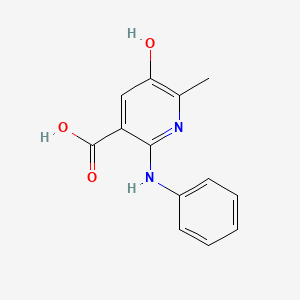

![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
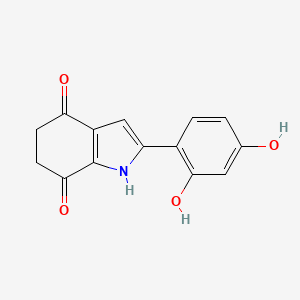
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
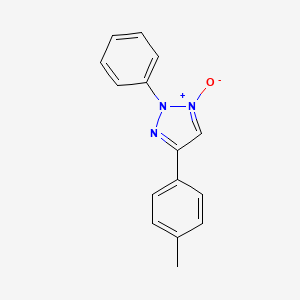
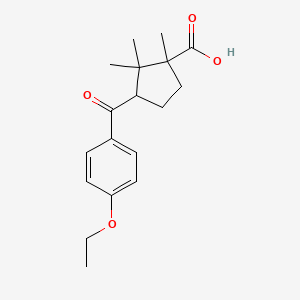
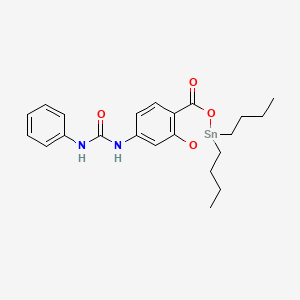
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
